REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]#[C:5][CH2:6][O:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[OH-].[Na+]>O>[NH2:2][CH2:3][C:4]#[C:5][CH2:6][O:7][CH2:8][C:9]([O:11][CH3:12])=[O:10] |f:0.1,2.3|
|
Name
|
Methyl 7-amino-3-oxa-5-heptynoate.hydrochloride
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC#CCOCC(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
providing a clear solution which
|
Type
|
EXTRACTION
|
Details
|
immediately extracted with chloroform (3 × 25 ml.)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation (in vacuo at 40° C.) of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
NCC#CCOCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 203.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |